molecular formula C12H17NO3S B2633194 N-allyl-4-propoxybenzenesulfonamide CAS No. 1125436-83-0

N-allyl-4-propoxybenzenesulfonamide

Cat. No.: B2633194
CAS No.: 1125436-83-0
M. Wt: 255.33
InChI Key: IVMQDXZBPLYGTJ-UHFFFAOYSA-N
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Description

N-allyl-4-propoxybenzenesulfonamide is an organic compound with the molecular formula C12H17NO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features an allyl group attached to the nitrogen atom and a propoxy group attached to the benzene ring, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-propoxybenzenesulfonyl chloride+allylamineThis compound+HCl\text{4-propoxybenzenesulfonyl chloride} + \text{allylamine} \rightarrow \text{this compound} + \text{HCl} 4-propoxybenzenesulfonyl chloride+allylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonamide group.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

N-allyl-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the sulfonamide group.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-allyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can occur through competitive binding at the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    N-allylbenzenesulfonamide: Lacks the propoxy group, making it less hydrophobic.

    4-propoxybenzenesulfonamide: Lacks the allyl group, reducing its reactivity in certain reactions.

    N-allyl-4-methoxybenzenesulfonamide: Contains a methoxy group instead of a propoxy group, affecting its electronic properties.

Uniqueness

N-allyl-4-propoxybenzenesulfonamide is unique due to the presence of both the allyl and propoxy groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

N-prop-2-enyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-9-13-17(14,15)12-7-5-11(6-8-12)16-10-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMQDXZBPLYGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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